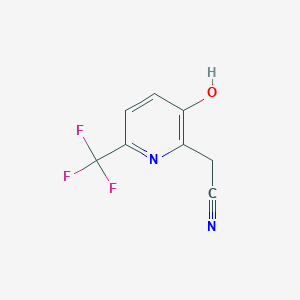

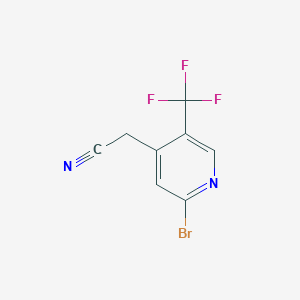

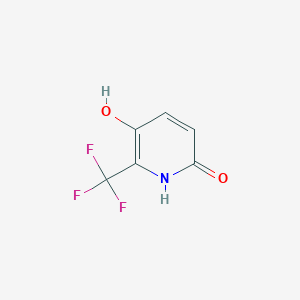

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid

Descripción general

Descripción

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Boronic acids are not found in nature . They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . Boronic acids are the products of the second oxidation of boranes .Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . This bond strength originates from conjugation between the lone pairs on the oxygens and boron’s vacant orbital, which confers partial double bond character to the B–O linkage .Chemical Reactions Analysis

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . Key structure–reactivity relationships clearly indicated that both boronic acid structure and solution pH must be carefully considered .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are considered Lewis acids, having a pKa value of 4–10 . This bond strength originates from conjugation between the lone pairs on the oxygens and boron’s vacant orbital, which confers partial double bond character to the B–O linkage .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection. The boronic acid can be used at the interface of the sensing material or within the bulk sample to detect the presence of analytes .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation. This includes the modification of proteins, which can be essential for understanding protein function and interactions within biological systems .

Separation Technologies

Boronic acids are utilized in separation technologies due to their selective binding to diols. This property can be harnessed for the electrophoresis of glycated molecules and can be employed in the development of microparticles for analytical methods .

Therapeutic Development

The interaction of boronic acids with biological molecules makes them candidates for the development of therapeutics. They have been explored for their potential in treating diseases such as cancer, diabetes, and inflammation, where their ability to target specific biological pathways can be leveraged .

Carbohydrate Chemistry and Glycobiology

In the field of carbohydrate chemistry and glycobiology, boronic acids play a crucial role. They are involved in the analysis, separation, protection, and activation of carbohydrates, which are fundamental processes in the study of complex biological systems .

Dynamic Click Chemistry

Boronic acids are also used in dynamic click chemistry for the synthesis of responsive materials with potential applications in drug delivery and antitumor activity. For instance, they can be used to create multistimuli-responsive hydrogels that exhibit potent antitumor activity .

Mecanismo De Acción

Boronic acids and boronic acid analogs have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . Careful design of macromolecules containing boronic acids can also allow for the controlled release of encapsulated pharmaceuticals .

Safety and Hazards

Direcciones Futuras

Boronic acids are increasingly being seen in approved drugs . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCFSAPALJOFA-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=NO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C(=N/O)/C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.